2-Methylidene-5-phenylpent-4-EN-1-OL
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Overview
Description
2-Methylidene-5-phenylpent-4-EN-1-OL is an organic compound with the molecular formula C12H14O. It is a member of the class of compounds known as alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a phenyl group and a double bond, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-5-phenylpent-4-EN-1-OL can be achieved through various methods. One common approach involves the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Another method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. This process requires the use of catalysts such as ruthenium or nickel supported on silica (Ni/SiO2) and is conducted under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process parameters, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-5-phenylpent-4-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: H2 gas with a palladium catalyst at room temperature.
Substitution: SOCl2 in an inert solvent like dichloromethane (CH2Cl2) at low temperatures.
Major Products Formed
Oxidation: Formation of 2-Methylidene-5-phenylpent-4-EN-1-one.
Reduction: Formation of 2-Methylidene-5-phenylpentane.
Substitution: Formation of 2-Methylidene-5-phenylpent-4-EN-1-chloride.
Scientific Research Applications
2-Methylidene-5-phenylpent-4-EN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methylidene-5-phenylpent-4-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenylpent-4-en-1-ol: Similar structure but lacks the double bond at the 2-position.
2-Methyl-5-phenylpentan-1-ol: Saturated analog with no double bonds.
2-Methylidene-5-phenylpent-4-yn-1-ol: Contains a triple bond instead of a double bond.
Uniqueness
2-Methylidene-5-phenylpent-4-EN-1-OL is unique due to its combination of a phenyl group and a double bond, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, including synthetic chemistry and industrial processes .
Properties
CAS No. |
57217-08-0 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methylidene-5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C12H14O/c1-11(10-13)6-5-9-12-7-3-2-4-8-12/h2-5,7-9,13H,1,6,10H2 |
InChI Key |
DZWNSQMDEHVJTP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC=CC1=CC=CC=C1)CO |
Origin of Product |
United States |
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